8-[benzyl(methyl)amino]-7-[(E)-but-2-enyl]-3-methylpurine-2,6-dione
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Overview
Description
8-[benzyl(methyl)amino]-7-[(E)-but-2-enyl]-3-methylpurine-2,6-dione is a complex organic compound with a unique structure that includes a purine core substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[benzyl(methyl)amino]-7-[(E)-but-2-enyl]-3-methylpurine-2,6-dione typically involves multi-step organic reactions. One common method includes the alkylation of a purine derivative with benzyl and butenyl groups under controlled conditions. The reaction conditions often require the use of catalysts and specific solvents to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
8-[benzyl(methyl)amino]-7-[(E)-but-2-enyl]-3-methylpurine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) to form carboxylic acids.
Reduction: Reduction reactions can convert the compound into different derivatives, often using catalytic hydrogenation.
Common Reagents and Conditions
Common reagents used in these reactions include KMnO4 for oxidation, hydrogen gas with a catalyst for reduction, and various nucleophiles for substitution reactions. The conditions typically involve specific temperatures, pressures, and solvents to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with KMnO4 can yield carboxylic acids, while reduction can produce different hydrogenated derivatives .
Scientific Research Applications
8-[benzyl(methyl)amino]-7-[(E)-but-2-enyl]-3-methylpurine-2,6-dione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Industry: Utilized in the development of new materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of 8-[benzyl(methyl)amino]-7-[(E)-but-2-enyl]-3-methylpurine-2,6-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved often include signal transduction mechanisms and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- 8-[benzyl(methyl)amino]-7-(2-chlorobenzyl)-3-methylpurine-2,6-dione
- 8-[benzyl(methyl)amino]-7-ethyl-3-methylpurine-2,6-dione
- 8-[benzyl(methyl)amino]-7-butyl-3-methylpurine-2,6-dione
Uniqueness
8-[benzyl(methyl)amino]-7-[(E)-but-2-enyl]-3-methylpurine-2,6-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C18H21N5O2 |
---|---|
Molecular Weight |
339.4 g/mol |
IUPAC Name |
8-[benzyl(methyl)amino]-7-[(E)-but-2-enyl]-3-methylpurine-2,6-dione |
InChI |
InChI=1S/C18H21N5O2/c1-4-5-11-23-14-15(22(3)18(25)20-16(14)24)19-17(23)21(2)12-13-9-7-6-8-10-13/h4-10H,11-12H2,1-3H3,(H,20,24,25)/b5-4+ |
InChI Key |
UFEBCZQYCHFGTD-SNAWJCMRSA-N |
Isomeric SMILES |
C/C=C/CN1C2=C(N=C1N(C)CC3=CC=CC=C3)N(C(=O)NC2=O)C |
Canonical SMILES |
CC=CCN1C2=C(N=C1N(C)CC3=CC=CC=C3)N(C(=O)NC2=O)C |
Origin of Product |
United States |
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